1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a thiophen-2-yl group
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethyl hydrazine with thiophene-2-carbaldehyde in the presence of a suitable catalyst can yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The cyclopropylmethyl and thiophen-2-yl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a thiophene ring.
1-(Cyclopropylmethyl)-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-8-10-7-14(6-9-3-4-9)13-12(10)11-2-1-5-16-11/h1-2,5,7-9H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJNGBRIUQTCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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